molecular formula C7H5BrN4O2 B13328396 2-Amino-6-bromo-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid

2-Amino-6-bromo-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid

Cat. No.: B13328396
M. Wt: 257.04 g/mol
InChI Key: ZUJKPOGJUAUDBW-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (CAS 1511910-81-8) is a high-value heterocyclic building block with a molecular formula of C 7 H 5 BrN 4 O 2 and a molecular weight of 257.05 g/mol . This compound is strategically functionalized, featuring three distinct modifiable sites: a bromo substituent for metal-catalyzed cross-coupling reactions, a carboxylic acid for amide formation or further derivatization, and an amino group on the triazole ring that can serve as a hydrogen bond donor or acceptor. This multifaceted structure makes it an exceptionally versatile intermediate for constructing more complex molecules in medicinal chemistry and drug discovery. Its primary research value lies in its application as a key precursor for the synthesis of novel pharmaceutical candidates. The structure is closely related to 8-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid amides, which are covered in patents for a range of potential therapeutic applications . Research into these analogous compounds suggests utility in developing agents for the central nervous system, respiratory system, and as treatments for inflammatory or allergic conditions . The presence of the bromine atom at the 6-position is particularly valuable for introducing structural diversity via palladium-catalyzed reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling rapid exploration of structure-activity relationships. This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C7H5BrN4O2

Molecular Weight

257.04 g/mol

IUPAC Name

2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C7H5BrN4O2/c8-3-1-4(6(13)14)5-10-7(9)11-12(5)2-3/h1-2H,(H2,9,11)(H,13,14)

InChI Key

ZUJKPOGJUAUDBW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=NN2C=C1Br)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism, nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . The reaction is typically performed at 140°C, resulting in high yields within a short reaction time .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests its potential for industrial applications. The eco-friendly and efficient nature of this method makes it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, inhibiting its activity and thereby modulating immune responses . Additionally, it inhibits enzymes such as PHD-1, JAK1, and JAK2, which are involved in various cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Table 1: Substituent Analysis of Triazolopyridine Derivatives

Compound Name 2-Position 6-Position 8-Position Molecular Formula Key Applications/Activities Reference
Target Compound -NH₂ -Br -COOH C₇H₄BrN₃O₂ Potential pharmacophore for drug design
6-(2-Fluorophenyl)-...-8-carboxylic acid -H -C₆H₄F -COOH C₁₃H₈FN₃O₂ Unspecified (structural analog)
8-Bromo-6-fluoro-...-2-amine -NH₂ -F -Br C₆H₄BrFN₄ Intermediate for bioactive molecules
Methyl 6-bromo-...-8-carboxylate -H -Br -COOCH₃ C₈H₆BrN₃O₂ Ester precursor for derivatization
8-Amino-2-aryl-...-6-carboxylic acid amide -Aryl -CONHR -NH₂ Variable A2a/A1 receptor modulation
Key Observations:

Substituent Diversity: The 2-position varies between -NH₂ (target compound, ), -H (), and aryl groups (). The amino group in the target compound may enhance binding to biological targets via hydrogen bonding. The 6-position in analogs includes halogens (-Br, -F) and aryl groups. Bromine in the target compound offers a reactive site for palladium-catalyzed cross-coupling (e.g., CN substitution as in ). The 8-position carboxylic acid distinguishes the target from esters (e.g., methyl ester in ) and amides ( ), influencing solubility and pharmacokinetics.

Synthetic Utility :

  • Bromine at the 6-position (target) contrasts with 8-bromo derivatives used in carbonitrile synthesis ( ). Substitution reactions may differ based on halogen placement.
  • The carboxylic acid group allows direct conversion to amides or esters, as demonstrated in and .

Biological Activity

2-Amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (CAS No. 947248-68-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C6H5BrN4O2
  • Molecular Weight : 213.04 g/mol
  • IUPAC Name : 6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
  • Purity : 97% .

Synthesis

The synthesis of 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine derivatives typically involves multi-step reactions starting from commercially available precursors. The methods often include cyclization reactions that yield the triazole ring structure integral to the compound's activity.

Antimicrobial Activity

Research has indicated that derivatives of 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine exhibit promising antimicrobial properties. For instance:

  • Antichlamydial Activity : The compound has shown selective activity against Chlamydia species, indicating potential for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been extensively studied:

  • COX Inhibition : Some derivatives have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. For example, certain triazole derivatives showed IC50 values comparable to the standard anti-inflammatory drug celecoxib .
CompoundIC50 (μmol)Comparison DrugIC50 (μmol)
Compound A0.04 ± 0.09Celecoxib0.04 ± 0.01
Compound B0.04 ± 0.02Indomethacin9.17

Structure-Activity Relationships (SAR)

The SAR studies indicate that substitutions on the triazole and pyridine rings significantly influence biological activity:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups enhances COX inhibition and anti-inflammatory activity.
  • Positioning of Substituents : Variations in the position of bromine or amino groups can alter potency and selectivity against specific biological targets .

Study on Anti-inflammatory Properties

In a study focusing on the anti-inflammatory effects of triazole derivatives:

  • Methodology : In vivo models were used to assess paw edema induced by carrageenan.
  • Findings : Compounds exhibited a dose-dependent reduction in inflammation markers with an ED50 comparable to indomethacin .

Antimicrobial Efficacy Evaluation

Another investigation assessed the antimicrobial efficacy of various triazole derivatives:

  • Results : Several compounds demonstrated effective inhibition against Neisseria meningitidis and Haemophilus influenzae, with some exhibiting potency similar to established antibiotics .

Q & A

Q. What are the primary synthetic routes for 2-Amino-6-bromo-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid?

The compound is typically synthesized via functionalization of triazolopyridine precursors. A common approach involves palladium-catalyzed substitution of bromine in 8-bromo-[1,2,4]triazolo[1,5-a]pyridines with cyano groups, followed by hydrolysis to the carboxylic acid . Alternative routes include cyclocondensation of aminopyridines with reagents like malononitrile or acetylacetone, forming the triazole ring . Multi-step protocols starting from 2-aminopyridine derivatives, such as coupling with brominated intermediates, are also documented .

Q. Which spectroscopic methods are critical for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and regiochemistry. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves crystal packing and intermolecular interactions (e.g., weak C–H⋯O bonds in derivatives) . Infrared (IR) spectroscopy identifies carboxylic acid (-COOH) and amine (-NH₂) functional groups .

Q. How is the bromine substituent introduced regioselectively?

Regioselective bromination is achieved using electrophilic brominating agents (e.g., NBS) under controlled conditions. The electronic effects of existing substituents (e.g., electron-withdrawing carboxylic acid groups) direct bromination to the 6-position. Solvent polarity and temperature further optimize selectivity .

Advanced Research Questions

Q. What challenges arise in optimizing palladium-catalyzed cross-coupling reactions for this compound?

Key challenges include avoiding dehalogenation side reactions and ensuring compatibility with the carboxylic acid moiety. Catalytic systems like Pd(PPh₃)₄ with Zn(CN)₂ in DMF are effective for cyanide substitution, but acidic conditions may require protective groups (e.g., methyl esters) to prevent decarboxylation . Microwave-assisted synthesis can reduce reaction times and improve yields compared to traditional heating .

Q. How do computational methods enhance understanding of reactivity and bioactivity?

Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites, guiding derivatization strategies. For example, Fukui indices identify the 6-position as prone to bromination due to electron deficiency . Molecular docking studies correlate structural features (e.g., planarity of the triazolopyridine core) with binding to biological targets like PDE10 or mGlu5 receptors .

Q. What strategies resolve contradictions in reported synthetic yields?

Discrepancies in yields often stem from subtle variations in reaction conditions (e.g., catalyst loading, solvent purity). Systematic studies using Design of Experiments (DoE) methodologies can optimize parameters. For instance, replacing Zn(CN)₂ with K₄[Fe(CN)₆] in cyanide substitution reduces toxicity while maintaining efficiency .

Q. How can the carboxylic acid group be modified to probe structure-activity relationships (SAR)?

The carboxylic acid is versatile for derivatization:

  • Esterification: Methyl/ethyl esters improve cell permeability for biological assays .
  • Amidation: Coupling with amines generates prodrugs or targeting moieties (e.g., peptide conjugates) .
  • Metal coordination: The acid group binds metal ions (e.g., Cu²⁺), enabling applications in catalysis or metallodrugs .

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